2-Fluoropyridine-5-boronic acid
Overview
Description
6-Fluoropyridin-3-ylboronic acid, also known as 2-fluoro-5-pyridylboronic acid, is a boronic acid derivative with the molecular formula C5H5BFNO2 and a molecular weight of 140.91 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a boronic acid group at the 3rd position. It is a white to light yellow solid with a melting point of 177-178°C .
Mechanism of Action
Target of Action
2-Fluoropyridine-5-boronic acid is a boronic acid derivative that is often used in organic synthesis . The primary targets of this compound are typically carbon-based molecules that can undergo nucleophilic substitution reactions, coupling reactions, and catalytic reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide under the influence of a palladium catalyst . The boronic acid moiety of the compound acts as a nucleophile, attacking the electrophilic carbon in the halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions of the reaction it’s used in . Factors such as temperature, pH, solvent used, and the presence of a suitable catalyst (typically palladium) can all significantly influence the compound’s reactivity . Furthermore, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Fluoropyridine-5-boronic acid plays a significant role in biochemical reactions. It is used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to the formation of new bonds .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
The synthesis of 6-fluoropyridin-3-ylboronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Metal-Hydrogen Exchange: This method uses substituted pyridine under specific conditions.
Chemical Reactions Analysis
6-Fluoropyridin-3-ylboronic acid undergoes various chemical reactions, including:
Hydroxydeboronation: This reaction involves the conversion of the boronic acid group to a hydroxyl group using basic hydrogen peroxide.
Suzuki-Miyaura Cross-Coupling: This reaction is widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to various products.
Scientific Research Applications
6-Fluoropyridin-3-ylboronic acid has numerous applications in scientific research:
Chemistry: It is used in the synthesis of halohydroxypyridines and other complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Comparison with Similar Compounds
6-Fluoropyridin-3-ylboronic acid can be compared with other similar compounds, such as:
2-Fluoropyridine-4-boronic acid: This compound has a fluorine atom at the 2nd position and a boronic acid group at the 4th position.
3-Pyridinylboronic acid: This compound lacks the fluorine atom, making it less reactive compared to 6-fluoropyridin-3-ylboronic acid.
4-Fluoro-2-methoxyphenylboronic acid: This compound has a methoxy group in addition to the fluorine atom and boronic acid group.
The unique positioning of the fluorine atom and boronic acid group in 6-fluoropyridin-3-ylboronic acid enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYZWHAPXIJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382636 | |
Record name | 2-Fluoropyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351019-18-6 | |
Record name | 2-Fluoropyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-fluoropyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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